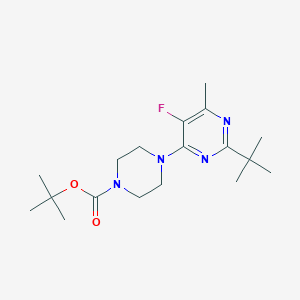![molecular formula C16H15N3O4 B6469539 methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate CAS No. 2325705-75-5](/img/structure/B6469539.png)
methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate is a useful research compound. Its molecular formula is C16H15N3O4 and its molecular weight is 313.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10625597 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is superoxide anions (O2–) and singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes, including cellular signaling, immune response, and aging.
Mode of Action
The compound, also known as 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride or MCLA , interacts with its targets through a chemiluminescent reaction . MCLA reversibly reacts with superoxide anions to form an adduct, which irreversibly decays to produce cold light (~465nm). The apparent rate constant for this reaction is 105M–1s–1 .
Biochemical Pathways
The interaction of MCLA with superoxide anions and singlet oxygen affects the ROS signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The chemiluminescence produced by MCLA provides a sensitive means of detecting superoxide production, which is a key aspect of ROS signaling .
Pharmacokinetics
It is known that the compound is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability. The compound is typically stored at -20ºC in a light-protected, dry environment to maintain its stability .
Result of Action
The chemiluminescent reaction of MCLA with superoxide anions results in the production of cold light, which can be detected and quantified using a microplate luminometer . This allows for the sensitive detection of superoxide production in various conditions, including neutrophils, macrophages, cultured cells, and vascular tissues .
Action Environment
The action, efficacy, and stability of MCLA can be influenced by various environmental factors. For example, the pH of the reaction buffer can affect the chemiluminescent reaction . Additionally, the presence of other reactive oxygen species or antioxidants in the environment can also influence the reaction .
Eigenschaften
IUPAC Name |
methyl 2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-12-5-3-4-11(8-12)13-9-14-16(21)18(10-15(20)23-2)6-7-19(14)17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNBEFIKMKRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469462.png)
![6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6469464.png)
![4'-methyl-8-(naphthalene-1-sulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469465.png)
![3-(3-chloro-2-methylphenyl)-2-{[(oxan-3-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469471.png)
![3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469472.png)

![4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6469480.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469495.png)
![2-methyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469503.png)
![6-(cyclobutylmethyl)-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B6469508.png)
![5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6469515.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469523.png)
![N-(4-methanesulfonylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469532.png)
![8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469533.png)
